An In-depth Technical Guide to 3-Methoxybenzeneboronic Acid: Core Chemical Properties and Applications
An In-depth Technical Guide to 3-Methoxybenzeneboronic Acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzeneboronic acid, also known as m-methoxyphenylboronic acid, is a versatile organoboron compound widely utilized in organic synthesis. Its prominence stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of 3-methoxybenzeneboronic acid, detailed experimental protocols, and visualizations to aid researchers in its effective application.
Core Chemical and Physical Properties
3-Methoxybenzeneboronic acid is a white to light yellow crystalline powder.[3][4] It is recognized for its stability under normal conditions and its utility in creating biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 3-methoxybenzeneboronic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃ | [1][7][8][9] |
| Molecular Weight | 151.96 g/mol | [1][7][9][10] |
| Melting Point | 160-163 °C | [3][10] |
| CAS Number | 10365-98-7 | [1][7][8][9][10] |
| pKa | 8.10 ± 0.10 (Predicted) | [4] |
| Appearance | White to pale cream or pale gray crystals or powder | [11] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-methoxybenzeneboronic acid.
| Spectroscopy | Description |
| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[12] |
| ¹³C NMR | The 13C NMR spectrum has been recorded in DMSO-d6.[13] |
| Infrared (IR) | Attenuated Total Reflectance (ATR-IR) spectra are available.[14] |
| Mass Spectrometry (MS) | Mass spectral data is available for this compound.[12] |
Experimental Protocols
Detailed methodologies for key experiments involving 3-methoxybenzeneboronic acid are provided below.
Synthesis of 3-Methoxybenzeneboronic Acid
This protocol describes a common method for the synthesis of 3-methoxybenzeneboronic acid from m-bromoanisole.[4][15]
Materials:
-
m-bromoanisole
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/ethanol bath
Procedure:
-
Dissolve m-bromoanisole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -70 °C using a dry ice/ethanol bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture at -70 °C for 1.5 hours.
-
Slowly add trimethyl borate (3.0 eq) dropwise, again keeping the temperature below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Add 1 M HCl and stir at room temperature for 15 hours.
-
Extract the mixture with ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxybenzeneboronic acid.[4][15]
Melting Point Determination
The melting point is a critical parameter for assessing the purity of the synthesized compound.[16]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
Procedure:
-
Place a small amount of the crystalline 3-methoxybenzeneboronic acid into a capillary tube and compact the sample.[17]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
Perform a second, slower determination, heating at a rate of approximately 2 °C/min near the expected melting point.[16]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[16]
pKa Determination by Spectrophotometric Titration
The acidity of the boronic acid is a key parameter influencing its reactivity.[18][19]
Materials:
-
3-Methoxybenzeneboronic acid
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a solution of 3-methoxybenzeneboronic acid in a suitable solvent system (e.g., water/DMSO mixture).
-
Measure the initial pH of the solution.
-
Titrate the solution with a standardized NaOH solution in small increments.
-
After each addition of titrant, record the pH and the UV-Vis spectrum of the solution.
-
Continue the titration until the pH has passed the expected pKa by at least one pH unit.
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.
Suzuki-Miyaura Cross-Coupling Reaction
3-Methoxybenzeneboronic acid is a common reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.[1][20][21]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
3-Methoxybenzeneboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))[6]
-
Solvent system (e.g., toluene/ethanol/water)[6]
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq), 3-methoxybenzeneboronic acid (1.2 eq), and the base (2.0 eq).[6]
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.[6]
-
Add the palladium catalyst (e.g., 5 mol%) to the reaction mixture under an inert atmosphere.[6]
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.[6][21]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an appropriate workup, which typically involves extraction and purification by column chromatography.[20]
Visualizations
The following diagrams illustrate key processes involving 3-methoxybenzeneboronic acid.
Caption: Synthetic workflow for 3-methoxybenzeneboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Safety and Handling
3-Methoxybenzeneboronic acid is classified as an irritant and is harmful if swallowed.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7][23]
Precautionary Measures:
-
Wash hands thoroughly after handling.[5]
-
Wear protective gloves, clothing, eye, and face protection.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Use only in a well-ventilated area.[5]
-
Store in a dry, well-ventilated place with the container tightly closed.[5] Refrigeration is recommended.[5]
Incompatible Materials:
Conclusion
3-Methoxybenzeneboronic acid is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is essential for its successful application in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Methoxyphenylboronic acid | 10365-98-7 [amp.chemicalbook.com]
- 4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. B24412.14 [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 11. 3-Methoxybenzeneboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. rose-hulman.edu [rose-hulman.edu]
- 21. youtube.com [youtube.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. synquestlabs.com [synquestlabs.com]
- 24. fishersci.com [fishersci.com]
